2-Trimethylstannylfuran

Description

Properties

Molecular Formula |

C7H12OSn |

|---|---|

Molecular Weight |

230.88 g/mol |

IUPAC Name |

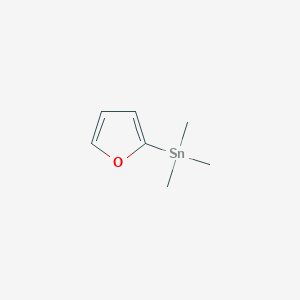

furan-2-yl(trimethyl)stannane |

InChI |

InChI=1S/C4H3O.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-3H;3*1H3; |

InChI Key |

XARAKXAOSOBLBZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)C1=CC=CO1 |

Origin of Product |

United States |

Scientific Research Applications

Applications in Organic Synthesis

1. Cross-Coupling Reactions:

2-Trimethylstannylfuran serves as a valuable precursor in cross-coupling reactions, particularly in the formation of furan-containing organometallic compounds. The reactive Sn-C bond readily undergoes transmetalation reactions with various transition metals, leading to the formation of novel furan-metal complexes that exhibit interesting properties and potential applications in catalysis.

2. Synthesis of Nucleoside Analogues:

The compound has been utilized in the synthesis of furan-decorated nucleoside analogues, which are important for drug development. The coupling of this compound with 5-iodo-2′-deoxyuridine under Stille coupling conditions allows for the creation of various nucleoside derivatives that can serve as fluorescent probes or therapeutic agents .

Medicinal Chemistry

1. Antibacterial and Antifungal Activity:

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain furan derivatives demonstrate variable degrees of inhibition against gram-positive and gram-negative bacteria, as well as fungi . The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as antimicrobial agents.

2. Anticancer Properties:

Compounds related to this compound have been investigated for their anticancer activities. A study demonstrated that modifications to the furan structure could enhance binding affinity to DNA minor grooves, leading to increased cytotoxicity against cancer cell lines such as HepG2 and MCF-7 . These findings support further exploration into the therapeutic potential of furan-based compounds in oncology.

Material Science

1. Development of Functional Materials:

The unique properties of this compound allow it to be incorporated into materials science applications. Its ability to form stable complexes with other materials can lead to the development of novel functional materials with specific electronic or optical properties.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of 2-Trimethylstannylfuran and related organotin/heterocyclic compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₇H₁₂OSn | 230.71 | Not available | Furan core + Sn(CH₃)₃ substituent |

| 2-Trimethylstannylthiophene | C₇H₁₂SSn | 231.79 | Not available | Thiophene core + Sn(CH₃)₃ substituent |

| 2-(Tributylstannyl)thiophene | C₁₆H₃₀SSn | 372.78 | 54663-78-4 | Thiophene + Sn(C₄H₉)₃ substituent |

| 5-Trimethylstannylfuran-2-carbaldehyde | C₈H₁₂O₂Sn | 258.89 | 144968-77-4 | Furan + Sn(CH₃)₃ + aldehyde group |

| Tetravinylstannane | C₈H₁₂Sn | 226.88 | 1112-56-7 | Sn bonded to four vinyl groups |

Notes:

- Steric Effects : Bulky substituents (e.g., tributyl groups in 2-(Tributylstannyl)thiophene) reduce reactivity in Stille couplings compared to trimethylstannyl derivatives .

Stille Coupling Efficiency

- This compound : Demonstrates high reactivity, achieving 89% yield in the synthesis of difurodiborepins under palladium catalysis . The trimethylstannyl group balances steric accessibility and electronic activation.

- 2-Trimethylstannylthiophene : Comparable reactivity is expected, but thiophene’s stronger electron-donating nature may influence regioselectivity in product formation .

- 5-Trimethylstannylfuran-2-carbaldehyde : The aldehyde group introduces additional functionality but may require modified reaction conditions to avoid side reactions (e.g., aldol condensation) .

Stability and Handling

- Air Sensitivity : this compound darkens upon air exposure, indicating susceptibility to oxidation or moisture . Similar tin-heterocycle compounds (e.g., 2-Trimethylstannylthiophene) likely share this trait.

- Tetravinylstannane : Lacks aromatic stabilization, making it more reactive in radical or addition reactions but less stable in air compared to heterocyclic tin derivatives .

Spectroscopic and Analytical Data

Key Research Findings

Synthetic Utility : this compound enables efficient construction of π-conjugated materials, such as difurodiborepins, critical for organic electronics .

Comparative Reactivity : Trimethylstannyl derivatives outperform bulkier analogs (e.g., tributylstannyl) in coupling reactions due to reduced steric hindrance .

Functional Group Compatibility : Derivatives like 5-trimethylstannylfuran-2-carbaldehyde expand synthetic versatility but require tailored conditions to preserve aldehyde integrity .

Preparation Methods

Lithiation of Furan Derivatives

Furan derivatives, such as 2-bromofuran or 2-lithiofuran, serve as precursors. For example, 2-bromofuran undergoes lithium-halogen exchange using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at –78°C, yielding 2-lithiofuran. Subsequent treatment with Me₃SnCl at low temperatures (–30°C to 0°C) affords this compound.

Reaction Conditions:

-

Solvent: THF or diethyl ether

-

Temperature: –78°C (lithiation), –30°C (quenching)

-

Yield: 60–75% (after purification by distillation or recrystallization).

Mechanistic Insights:

The reaction proceeds via a nucleophilic substitution mechanism, where the lithium atom in 2-lithiofuran displaces the chloride in Me₃SnCl. Steric hindrance from the trimethyltin group necessitates precise temperature control to prevent side reactions.

Transmetallation from Silyl-Furan Precursors

An alternative route employs silyl-protected furans, which undergo transmetallation with trimethylstannyl reagents. This method is advantageous when direct stannylation is hindered by competing side reactions.

Silyl-to-Stannyl Exchange

2-Trimethylsilylfuran reacts with Me₃SnCl in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield this compound. The reaction exploits the greater electrophilicity of silicon compared to tin, facilitating selective substitution.

Optimized Protocol:

-

Catalyst: AlCl₃ (10 mol%)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C to room temperature

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 12–24 hours |

| Purification Method | Vacuum distillation |

| Purity | ≥95% (by NMR) |

Metal-Catalyzed Stannylation

Transition-metal catalysts enable regioselective stannylation of furans under milder conditions. Rhodium and palladium complexes are particularly effective.

Rhodium-Catalyzed Coupling

A rhodium-catalyzed method involves the reaction of furan with hexamethylditin (Me₆Sn₂) in the presence of Rh₂(OAc)₄. The catalyst facilitates oxidative addition of Me₆Sn₂, followed by transmetallation with furan.

Procedure:

Advantages:

-

Avoids cryogenic conditions.

-

Compatible with functionalized furans.

Palladium-Mediated Routes

Palladium(0) complexes, such as Pd(PPh₃)₄, catalyze the coupling of 2-iodofuran with Me₃SnSnMe₃. This Stille-type coupling proceeds via a Pd⁰/PdII cycle, producing this compound and Me₃SnI as a byproduct.

Conditions:

Photolytic and Thermal Rearrangements

Specialized methods exploit photolytic or thermal rearrangements of diazo or cyclopropane precursors.

Photolysis of Diazomethylfurans

Photolysis of 2-diazomethyl-5-trimethylstannylfuran at wavelengths >420 nm induces a Wolff rearrangement, yielding this compound via a carbene intermediate.

Experimental Setup:

Comparative Analysis of Methods

The table below summarizes key parameters for each preparation route:

| Method | Yield (%) | Temperature Range | Catalysts/Reagents |

|---|---|---|---|

| Direct Lithiation | 60–75 | –78°C to –30°C | n-BuLi, Me₃SnCl |

| Silyl Transmetallation | 70–85 | 0°C to RT | AlCl₃, Me₃SnCl |

| Rh-Catalyzed | 50–65 | 80°C | Rh₂(OAc)₄, Me₆Sn₂ |

| Pd-Catalyzed | 55–70 | 60–80°C | Pd(PPh₃)₄, Me₃SnSnMe₃ |

| Photolytic | 40–50 | RT (light) | None |

Structural and Spectroscopic Characterization

This compound is typically characterized by:

Q & A

Q. What are the standard protocols for synthesizing 2-Trimethylstannylfuran, and what factors influence reaction yield?

Methodological Answer: The synthesis typically involves the stannylation of furan derivatives using trimethyltin chloride under inert conditions. Key steps include:

- Solvent Selection: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize intermediates and dissolve organotin reagents .

- Catalysis: Lithium hexamethyldisilazide (LiHMDS) or similar bases facilitate deprotonation and stannylation.

- Purification: Column chromatography with silica gel and non-polar solvents (e.g., hexane) isolates the product.

Critical Factors Affecting Yield:

- Moisture Sensitivity: Strict anhydrous conditions prevent hydrolysis of the tin reagent.

- Stoichiometry: Excess trimethyltin chloride (1.2–1.5 equiv.) improves conversion rates.

- Reaction Time: Extended durations (48–72 hours) ensure complete substitution.

Q. Table 1: Representative Reaction Conditions from Literature

| Tin Reagent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Me₃SnCl | LiHMDS | THF | 68 | |

| Me₃SnCl | NaH | DME | 52 |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

Methodological Answer:

- ¹H and ¹³C NMR: Identify furan protons (δ 6.2–7.0 ppm) and tin-coupled splitting patterns (e.g., satellites due to ¹¹⁷Sn/¹¹⁹Sn isotopes) .

- ¹¹⁹Sn NMR: A singlet near δ –10 to –20 ppm confirms the trimethylstannyl group.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M⁺] at m/z 246.0 for C₇H₁₀OSn).

Key Reporting Standards:

- NMR: Include solvent, referencing standards (e.g., TMS), and coupling constants.

- IR: Report stretching frequencies for C–O (1250–1300 cm⁻¹) and Sn–C (500–600 cm⁻¹).

Q. Table 2: Representative ¹H NMR Data

| Proton Position | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Furan C3–H | 6.85 | Doublet (J = 3.2 Hz) | 1H |

| Furan C5–H | 6.45 | Triplet (J = 2.8 Hz) | 1H |

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity Mitigation: Use fume hoods, nitrile gloves, and lab coats to avoid dermal/organ exposure. Organotin compounds are neurotoxic .

- Waste Disposal: Quench residual tin reagents with aqueous KF (forms insoluble SnF₂) before disposal .

- Emergency Protocols: For spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric effects of the trimethylstannyl group influence the reactivity of this compound in Stille coupling reactions?

Methodological Answer: The bulky trimethylstannyl group can hinder transmetallation steps in cross-couplings. Strategies to address this include:

- Substrate Design: Use electron-deficient aryl halides to accelerate oxidative addition.

- Additives: CuI or Pd₂(dba)₃ enhances reactivity by stabilizing catalytic intermediates .

- Kinetic Studies: Monitor reaction rates via in situ NMR to identify rate-limiting steps.

Contradiction Analysis:

Conflicting reports on catalytic efficiency (e.g., Pd(PPh₃)₄ vs. PdCl₂) may arise from ligand lability or solvent coordination. Systematic screening of Pd sources and ligands is recommended .

Q. How can discrepancies in reported catalytic efficiencies of this compound be systematically investigated?

Methodological Answer:

- Controlled Variables: Test identical substrates, catalysts, and solvents across studies to isolate variables.

- Reproducibility Checks: Validate published protocols with strict adherence to anhydrous conditions and reagent purity.

- Advanced Characterization: Use X-ray crystallography to confirm structural integrity of intermediates and detect potential decomposition .

Q. Table 3: Case Study of Pd Catalyst Performance

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | THF | 78 | |

| PdCl₂(dppf) | DMF | 65 |

Q. What role does solvent choice play in the stability and reactivity of this compound, and how can this be optimized?

Methodological Answer:

- Polar Aprotic Solvents: DMF or DMSO stabilizes ionic intermediates but may accelerate tin hydrolysis.

- Coordination Effects: THF’s Lewis basicity can coordinate to tin, reducing reactivity. Alternatives like toluene may improve selectivity .

- Stability Studies: Monitor decomposition via ¹¹⁹Sn NMR over 24–72 hours to identify optimal storage conditions.

Computational Support:

Density Functional Theory (DFT) calculations can model solvent-solute interactions and predict solvation energies .

Q. How can computational methods like DFT be applied to study the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Mechanistic Insights: Calculate transition states for transmetallation or reductive elimination steps.

- Ligand Effects: Compare electronic parameters (e.g., %VBur) of Pd ligands to correlate with experimental yields.

- Validation: Cross-reference computed thermodynamic data (ΔG‡) with kinetic experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.